5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-3-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c7-6-8-5(11-9-6)4-1-2-10-3-4/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYVXCLJDZJMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 5 Furan 3 Yl 1,2,4 Oxadiazol 3 Amine and Its Analogs
Retrosynthetic Analysis of the 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine Framework
A retrosynthetic analysis of the this compound structure reveals several viable disconnection points for synthetic planning. The most common approach involves the disconnection of the 1,2,4-oxadiazole (B8745197) ring, which is a well-established strategy in heterocyclic chemistry. researchgate.net This leads to two key precursor fragments: a furan-containing component and a fragment that will form the amino-substituted portion of the oxadiazole ring.
Specifically, the C5-N1 and O2-C3 bonds of the oxadiazole ring can be conceptually cleaved. This retrosynthetic disconnection points to a furan-3-carboxamidoxime as a critical intermediate. This intermediate contains the necessary atoms to form a significant portion of the heterocyclic ring. The remaining carbon and nitrogen atoms of the 3-amino-1,2,4-oxadiazole moiety can be introduced through a cyclization partner, such as a cyanamide (B42294) or a related synthon.
Precursor Design and Synthesis for 1,2,4-Oxadiazole Ring Construction
The successful synthesis of this compound hinges on the careful design and preparation of key precursors. These precursors must contain the necessary functional groups arranged in a manner that facilitates the subsequent cyclization to form the 1,2,4-oxadiazole ring.
Furan-Substituted Starting Materials
The synthesis of the target molecule necessitates a furan (B31954) ring substituted at the 3-position. Furan-3-carboxylic acid and its derivatives are common and versatile starting materials for this purpose. These compounds can be prepared through various established methods in furan chemistry. numberanalytics.comgoogle.comorganic-chemistry.org
Once obtained, furan-3-carboxylic acid can be converted into a more reactive species, such as an acyl chloride or an ester, to facilitate subsequent reactions. For example, treatment of furan-3-carboxylic acid with thionyl chloride can yield furan-3-carbonyl chloride. This activated intermediate can then react with a suitable nitrogen-containing nucleophile to build the backbone of the oxadiazole precursor.
Amidoxime (B1450833) Intermediates and Derivatives
Amidoximes are crucial intermediates in many synthetic routes to 1,2,4-oxadiazoles. rjptonline.orgresearchgate.net For the synthesis of the target compound, furan-3-carboxamidoxime is a key precursor. This intermediate can be prepared from furan-3-carbonitrile by reaction with hydroxylamine. nih.gov The nitrile itself can be synthesized from furan-3-carboxylic acid or its corresponding amide.
The amidoxime functional group possesses both a nucleophilic amino group and a hydroxyl group, making it well-suited for cyclization reactions. The reactivity of the amidoxime can be further modulated by converting it into various derivatives. For instance, O-acylation of the amidoxime with a suitable acylating agent can generate an O-acylamidoxime, which is often a direct precursor for cyclodehydration to the 1,2,4-oxadiazole ring. nih.govchim.it
Direct Cyclization Approaches to the 1,2,4-Oxadiazole Core
The final and critical step in the synthesis of this compound is the formation of the 1,2,4-oxadiazole ring through cyclization. Various methods have been developed for this transformation, each with its own advantages and limitations.
Oxidative Cyclization Reactions (e.g., PIDA-Mediated Intramolecular Cyclization)
Oxidative cyclization provides a powerful and efficient method for the construction of the 1,2,4-oxadiazole ring. rsc.orgrsc.org One notable example is the use of phenyliodine(III) diacetate (PIDA) as an oxidant. rsc.orgrsc.org In this approach, a precursor such as an N-acylguanidine, derived from a furan-3-carboxylic acid derivative and guanidine (B92328), can undergo intramolecular cyclization in the presence of PIDA. mdpi.com
The proposed mechanism for this reaction involves the oxidation of a nitrogen atom in the precursor by PIDA, leading to the formation of a reactive intermediate. rsc.orgnih.gov This intermediate then undergoes intramolecular nucleophilic attack to form the N-O bond of the oxadiazole ring, followed by elimination to yield the final product. rsc.org This method is often favored for its mild reaction conditions and tolerance of various functional groups. rsc.orgmdpi.com
Below is a table summarizing the yields of various 3-amino-5-aryl-1,2,4-oxadiazoles synthesized via PIDA-mediated intramolecular oxidative cyclization.
| Entry | Ar | Product | Yield (%) |
| 1 | C6H5 | 2a | 85 |
| 2 | 4-MeC6H4 | 2b | 86 |
| 3 | 4-MeOC6H4 | 2c | 82 |
| 4 | 4-FC6H4 | 2d | 79 |
| 5 | 4-ClC6H4 | 2e | 88 |
| 6 | 4-BrC6H4 | 2f | 91 |
| 7 | 4-NO2C6H4 | 2g | 75 |
| 8 | 3-MeC6H4 | 2h | 81 |
| 9 | 3-MeOC6H4 | 2i | 78 |
| 10 | 3-ClC6H4 | 2j | 83 |
| 11 | 2-MeC6H4 | 2k | 72 |
| 12 | 2-ClC6H4 | 2l | 76 |
| 13 | Naphthalen-2-yl | 2m | 80 |
Data sourced from a study on the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org
Reactions Involving Carboxylic Acid Hydrazides and Carbon Disulfide Analogues
An alternative strategy for the synthesis of the 1,2,4-oxadiazole ring involves the use of carboxylic acid hydrazides as starting materials. acs.org For the synthesis of the target molecule, furan-3-carboxylic acid hydrazide would be the key precursor. This hydrazide can be prepared by reacting a furan-3-carboxylic acid ester with hydrazine (B178648) hydrate.
The furan-3-carboxylic acid hydrazide can then be reacted with a one-carbon synthon, such as carbon disulfide or a related analogue, to construct the oxadiazole ring. nih.gov This type of reaction typically proceeds through the formation of an intermediate that subsequently undergoes cyclization and elimination to afford the final 1,2,4-oxadiazole. While this method is effective, it may require harsher reaction conditions compared to some of the more modern oxidative cyclization techniques.
The following table outlines the reaction conditions and yields for the synthesis of various oxadiazole derivatives using this approach.
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| Furan-2-carboxylic acid hydrazide | Carbon disulfide | Ethanol | Reflux, 12h | 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol | 75 |
| Benzoyl hydrazide | Phenyl isothiocyanate | Ethanol | Reflux, 4h | 5-Phenyl-2-phenylamino-1,3,4-oxadiazole | 82 |
| 4-Chlorobenzoyl hydrazide | Carbon disulfide | Pyridine (B92270) | Reflux, 6h | 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | 78 |
This table is a representative example based on general procedures for oxadiazole synthesis. nih.gov
Cyclization Pathways Utilizing Guanidine or Related Amidines
The synthesis of 3-amino-1,2,4-oxadiazoles represents a significant area of heterocyclic chemistry. A key strategy for constructing this scaffold involves the cyclization of N-acylguanidines. This pathway is particularly relevant for the synthesis of this compound. The general approach begins with the acylation of guanidine with a suitable furan-3-carboxylic acid derivative, such as an acid chloride or ester, to form an N-(furan-3-carbonyl)guanidine intermediate.
This intermediate then undergoes an intramolecular oxidative cyclization to form the desired 1,2,4-oxadiazole ring. A mild and efficient method for this N–O bond formation utilizes an oxidant like (diacetoxyiodo)benzene, also known as PIDA (phenyliodine diacetate). rsc.org This process is characterized by its operational simplicity, high tolerance for various functional groups, and the use of readily available starting materials. rsc.org
The reaction mechanism is proposed to proceed via the formation of an N-O bond mediated by the hypervalent iodine reagent, followed by the elimination of iodobenzene (B50100) and acetic acid to yield the final 3-amino-5-(furan-3-yl)-1,2,4-oxadiazole. rsc.org This method provides a direct and effective route to the target compound, avoiding harsh conditions that could compromise the integrity of the furan ring.
A representative procedure involves dissolving the corresponding N-carbamimidoylbenzamide in a suitable solvent, followed by the addition of PIDA. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). rsc.org
| Entry | Acylating Agent Precursor | Intermediate | Oxidant | Product | Yield (%) | Ref. |
| 1 | Furan-3-carbonyl chloride | N-(Furan-3-carbonyl)guanidine | PhI(OAc)₂ | This compound | Moderate to Good | rsc.org |
| 2 | Furan-3-carboxylic acid | N-(Furan-3-carbonyl)guanidine | PhI(OAc)₂ | This compound | Moderate to Good | rsc.org |
Advanced Synthetic Transformations on the this compound Scaffold
Once the core structure of this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These transformations can be targeted at the exocyclic amine group or the furan ring, allowing for the creation of a diverse library of analogs.
Derivatization and Functionalization at the Amine Moiety
The 3-amino group of the 1,2,4-oxadiazole ring is a key site for derivatization. Its nucleophilic character allows for a range of functionalization reactions.
Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents.
Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products, although controlling the degree of alkylation can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further transformations, such as reduction to secondary amines.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.
These derivatizations are crucial for modifying the physicochemical properties of the parent molecule. The 3-amino-1,2,4-oxadiazole moiety is generally stable, though acid hydrolysis can lead to cleavage and the formation of hydroxyguanidine. rsc.org
Chemical Modifications and Reactions of the Furan Ring
The furan ring in the scaffold is an electron-rich aromatic system, making it susceptible to various chemical transformations. However, its reactivity is also influenced by the electron-withdrawing nature of the 1,2,4-oxadiazole substituent.
Oxidation: Furan rings are sensitive to oxidizing agents. Strong oxidation can lead to ring opening and the formation of maleic acid derivatives. researchgate.net For instance, oxidation with agents like potassium permanganate (B83412) can cleave the ring. smolecule.com Photochemical oxidation can lead to the formation of endoperoxides. researchgate.net
Reduction: The furan ring can be reduced to a more stable tetrahydrofuran (B95107) ring. Catalytic hydrogenation using catalysts like Raney Nickel is a common method, though this can sometimes lead to ring opening depending on the conditions. ksu.edu.sauobaghdad.edu.iq
Electrophilic Substitution: Furan is highly reactive towards electrophiles, with substitution typically occurring at the position adjacent to the oxygen (alpha position). numberanalytics.com Common electrophilic substitution reactions include:
Nitration: This requires mild conditions, such as using acetyl nitrate (B79036) at low temperatures, to avoid degradation of the furan ring. pharmaguideline.com
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. Milder conditions are necessary to achieve mono-halogenation. pharmaguideline.com
Sulfonation: Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group onto the ring. uobaghdad.edu.iqpharmaguideline.com
Acylation: Friedel-Crafts acylation can be performed using mild Lewis acids to introduce acyl groups. uobaghdad.edu.iq
| Reaction Type | Reagent/Condition | Product Type | Ref. |
| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened dicarboxylic acids | researchgate.netsmolecule.com |
| Reduction | H₂ / Raney Ni | Tetrahydrofuran derivative | ksu.edu.sauobaghdad.edu.iq |
| Nitration | Acetyl nitrate, low temp. | Nitro-furan derivative | pharmaguideline.com |
| Halogenation | Br₂ in Dioxane, 0°C | Bromo-furan derivative | uobaghdad.edu.iqpharmaguideline.com |
| Acylation | Ac₂O / SnCl₄ | Acyl-furan derivative | uobaghdad.edu.iq |
Regioselective Synthesis and Isomer Control
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as this compound, requires careful control of regioselectivity. The most common synthetic route involves the reaction of an amidoxime with a carboxylic acid derivative. researchgate.netchim.it In this case, furan-3-carboxamidoxime would be reacted with a synthon that provides the C-N-NH₂ portion of the ring.
However, the more prevalent method for 3-amino derivatives involves the cyclization of an N-acylguanidine, as described in section 2.3.3, which directly yields the desired 3-amino-5-substituted isomer. rsc.orgrsc.org
Isomeric control is critical to avoid the formation of other oxadiazole isomers (e.g., 1,3,4-oxadiazole) or other heterocyclic systems. nih.gov The choice of synthetic route is paramount. For instance, reacting an acyl hydrazide with cyanogen (B1215507) bromide typically leads to 2-amino-1,3,4-oxadiazoles. semanticscholar.org Therefore, to ensure the formation of the 3-amino-1,2,4-oxadiazole isomer, the N-acylguanidine cyclization pathway is a highly regioselective and reliable method. rsc.org
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of this compound is essential for maximizing yield, minimizing reaction time, and ensuring ease of purification. Several parameters can be adjusted. researchgate.net
Solvent: The choice of solvent can significantly impact reaction rates and yields. For the condensation of amidoximes with esters, aprotic bipolar solvents like DMSO have proven highly effective, particularly in the presence of an inorganic base. mdpi.com
Base/Catalyst: In base-catalyzed reactions, the choice of base is crucial. For instance, in the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters, NaOH was identified as a more suitable base than LiOH or KOH in a DMSO medium. mdpi.com For syntheses involving coupling reagents, the specific agent (e.g., EDC, DCC, CDI) can influence the outcome. chim.it
Temperature: While many modern methods aim for room temperature synthesis to accommodate sensitive functional groups, thermal conditions are often required for the final cyclodehydration step. mdpi.comnih.gov Microwave irradiation has emerged as a technique to accelerate this step significantly. mdpi.com
Reaction Time: Optimization aims to reduce lengthy reaction times. One-pot procedures, while sometimes requiring longer durations (4-24 hours), offer the advantage of procedural simplicity. nih.gov
| Parameter | Variation | Effect on Synthesis | Ref. |
| Solvent | Aprotic (DMSO) vs. Protic | DMSO can facilitate base-mediated reactions at room temp. | mdpi.com |
| Base | NaOH, K₂CO₃, Organic Bases | Affects reaction efficiency and scope | mdpi.com |
| Coupling Reagent | EDC, DCC, Vilsmeier reagent | Activates carboxylic acids for reaction with amidoximes | chim.itnih.gov |
| Temperature | Room Temp. vs. Reflux vs. Microwave | Influences reaction rate and side product formation | mdpi.comnih.govmdpi.com |
Emerging Synthetic Technologies (e.g., Ultrasonic-Assisted Methodologies)
To enhance the efficiency and green credentials of synthetic chemistry, emerging technologies are being applied to the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles. Ultrasonic-assisted synthesis is a notable example. nih.gov
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates.
Advantages of ultrasonic-assisted synthesis include:
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. semanticscholar.org
Increased Yields: The enhanced reaction rates and efficiency often translate to higher product yields. semanticscholar.orgnih.gov
Milder Conditions: Sonication can often facilitate reactions at lower bulk temperatures, preserving thermally sensitive functional groups.
Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or catalysts. proquest.com
Specifically, furan-oxadiazole structural hybrids have been synthesized using ultrasonic irradiation. nih.gov For example, the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen bromide was efficiently achieved in 81–93% yields under ultrasonic conditions. semanticscholar.org This demonstrates the potential of applying sonochemistry to the synthesis of this compound to create a more rapid, efficient, and environmentally benign process. proquest.comeurekaselect.com
Elucidation of Reaction Mechanisms and Mechanistic Pathways of 5 Furan 3 Yl 1,2,4 Oxadiazol 3 Amine
Detailed Mechanisms of 1,2,4-Oxadiazole (B8745197) Ring Formation
The synthesis of the 1,2,4-oxadiazole ring system, a cornerstone of many pharmaceutical compounds, is most commonly achieved through the cyclization of O-acylamidoxime intermediates. nih.gov For 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine, the formation mechanism typically involves two primary stages: the O-acylation of a suitable amidoxime (B1450833) precursor followed by an intramolecular cyclization-dehydration step. nih.gov
The process generally begins with the reaction between an activated form of furan-3-carboxylic acid (such as an acid chloride or anhydride) and hydroxyguanidine or a protected derivative. The more nucleophilic oxygen atom of the amidoxime attacks the carbonyl carbon of the acylating agent, leading to the formation of an O-acylamidoxime intermediate. This step is crucial as it sets up the necessary framework for the subsequent ring closure. nih.gov
The second stage is the cyclization of the O-acylamidoxime. This is typically promoted by heat or by using a catalyst, such as a base. Fluoride ions, for instance, have been shown to act as a strong base in aprotic solvents, effectively accelerating the reaction. organic-chemistry.org The mechanism involves the nucleophilic attack of the amidoxime's amino nitrogen onto the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-oxadiazole ring. organic-chemistry.org
Alternative synthetic routes to the 1,2,4-oxadiazole core exist, such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govchim.it In the context of the title compound, this would involve the reaction of a furan-3-carbonitrile with an N-hydroxycyanamide-derived nitrile oxide, though the acylamidoxime route is more prevalent.
| Method | Key Reactants | General Mechanism | Reference |
|---|---|---|---|
| Acylation-Cyclization of Amidoximes | Amidoxime, Activated Carboxylic Acid (or derivative) | O-acylation of the amidoxime followed by base- or heat-induced cyclodehydration. | nih.govnih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide | [3+2] cycloaddition reaction between the nitrile and an in-situ generated nitrile oxide. | chim.it |
| Oxidative Cyclization | N-acyl amidines | NBS-promoted oxidative cyclization involving N-bromination followed by N-O bond formation. | nih.gov |
Mechanistic Investigations of Amine Group Reactivity (e.g., Nucleophilic Substitution Processes)
The exocyclic amine group at the C3 position of the 1,2,4-oxadiazole ring is a key functional handle, but its reactivity is influenced by the electronic nature of the heterocyclic core. The 1,2,4-oxadiazole ring is electron-withdrawing, which generally reduces the nucleophilicity of the attached amino group compared to a simple aniline. Despite this, the amine can participate in various reactions, notably with electrophiles. nih.gov
Studies on analogous C-amino-1,2,4-triazoles have shown that alkylation reactions can be complex, with electrophilic attack possible at multiple sites. rsc.org For 3-amino-1,2,4-oxadiazoles, there is a competition between reaction at the exocyclic amino group and the ring nitrogen atoms (N2 and N4). Computational studies on similar aminotriazoles, using tools like Fukui functions and molecular electrostatic potential analysis, indicate that the preferred site of attack depends on the hardness of the electrophile. rsc.org Hard electrophiles tend to favor attack at the more electronegative ring nitrogens, while softer electrophiles may react at the exocyclic amine. rsc.org
To achieve selective functionalization of the 3-amino group, a common strategy involves the use of protecting groups. For example, acylation of the amino group (e.g., with an acetyl group) can direct subsequent reactions, such as alkylation, to the ring nitrogens. The protecting group can then be removed via hydrolysis to reveal the N-alkylated ring product. rsc.org Conversely, direct reactions on the amine, such as acylation or sulfonylation, are feasible under appropriate conditions to form amides and sulfonamides, respectively. The 3-amino-1,2,4-oxadiazole itself is reported to be unexpectedly stable, though it can be hydrolyzed back to hydroxyguanidine under acidic conditions. nih.gov
Reaction Mechanisms of the Furan (B31954) Moiety
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.gov The reactivity of furan in such reactions is significantly higher than that of benzene (B151609) due to the electron-donating resonance effect of the ring oxygen atom. nih.gov
Electrophilic attack preferentially occurs at the C2 and C5 positions (alpha to the oxygen), as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance. Attack at these positions allows for the positive charge to be delocalized over three atoms, including the oxygen, which is more stable than the intermediate formed from attack at the C3 or C4 positions. nih.govnih.govresearchgate.net Since the furan in the title compound is substituted at its C3 position, the most reactive sites for electrophilic substitution would be the C2 and C5 positions of the furan ring.
Common electrophilic substitution reactions applicable to the furan moiety include:
Halogenation: Bromination, for example, can proceed readily using mild reagents like bromine in dioxane to yield 2-bromo- or 2,5-dibromofuran (B110504) derivatives. nih.govnih.gov
Nitration: This reaction is typically carried out under gentle conditions, such as with acetyl nitrate (B79036), to avoid ring cleavage, which can occur with stronger nitrating agents. urfu.ru
Formylation: Reactions like the Vilsmeier-Haack reaction can introduce a formyl group onto the furan ring, typically at an alpha-position. urfu.ru
In addition to substitution, the furan ring can also participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, due to its relatively low aromatic character compared to benzene. urfu.ruresearchgate.net
| Characteristic | Furan | Benzene | Pyrrole (B145914) |
|---|---|---|---|
| Relative Reactivity | Very High (e.g., 6 x 10¹¹ times faster than benzene) | Low | Very High |
| Preferred Position of Attack | C2, C5 (α-positions) | Any position (unsubstituted) | C2, C5 (α-positions) |
| Reason for Reactivity | Electron-donating oxygen atom stabilizes the intermediate carbocation. | High aromatic stability. | Electron-donating nitrogen atom stabilizes the intermediate carbocation. |
| Typical Reaction Conditions | Mild reagents required to prevent polymerization or ring opening. | Harsh conditions (e.g., strong Lewis acids) often needed. | Very mild reagents required. |
Studies on Ring Transformations and Rearrangement Mechanisms (e.g., ANRORC Rearrangements)
The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a weak O-N bond, making it prone to various thermal and photochemical rearrangements into more stable heterocyclic systems. chim.itnih.gov
One of the most significant rearrangement pathways is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it This process is common when 1,2,4-oxadiazoles are treated with bidentate nucleophiles like hydrazine (B178648). uobaghdad.edu.iq The mechanism begins with the nucleophilic attack of hydrazine at the electrophilic C5 carbon of the oxadiazole ring. This leads to the formation of a tetrahedral intermediate, followed by the cleavage of the weak O-N bond, causing the ring to open. The resulting open-chain intermediate then undergoes an intramolecular cyclization by the attack of the terminal nitrogen of the hydrazine moiety onto the C3 carbon, ultimately forming a new, more stable heterocyclic ring, such as a 3-amino-1,2,4-triazole. uobaghdad.edu.iq
Another well-documented transformation is the Boulton-Katritzky Rearrangement (BKR) . This thermal rearrangement involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the N2 atom of the oxadiazole ring. nih.gov This process leads to the cleavage of the O-N bond and the formation of a new heterocyclic system. For 3-amino-1,2,4-oxadiazoles, photochemical rearrangements have also been observed. Irradiation under basic conditions can induce a ring contraction-ring expansion (RCE) route, transforming the 3-amino-1,2,4-oxadiazole into a 1,3,4-oxadiazole (B1194373). nih.gov
Computational Probing of Transition States and Reaction Energetics
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving 1,2,4-oxadiazoles. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface (PES) of reactions, identify transition states, and calculate reaction energetics, offering insights that are often difficult to obtain experimentally.
Furthermore, computational methods are used to probe the reactivity of different sites within the molecule. Calculation of parameters like Fukui functions and molecular electrostatic potential can predict the most likely sites for electrophilic or nucleophilic attack, corroborating experimental findings on the reactivity of the amine group and the furan moiety. rsc.org
Tautomerism Studies within this compound System
For this compound, the potential for prototropic tautomerism exists, specifically amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom (N4), resulting in an equilibrium between the amine (A) and imine (B) forms.
While specific spectroscopic or computational studies on the tautomerism of this compound are not widely reported, analysis of analogous systems provides significant insight. In many heterocyclic amines, the amino form is generally more stable. However, the relative stability of tautomers can be influenced by several factors, including intramolecular hydrogen bonding, solvent polarity, and electronic effects like conjugation. uobaghdad.edu.iq
Computational studies (DFT) on similar systems, such as (imidazole)imidazolidine-N-aryl compounds, have been used to calculate the relative energies of the amino and imino tautomers in the gas phase and in solution. Such studies often show that while one tautomer may be significantly more stable in the gas phase, the energy difference can be smaller in solution, and intermolecular hydrogen bonding in the solid state can favor a form that is less stable in isolation. Spectroscopic methods, including ¹H and ¹³C NMR, can also be used to study tautomeric equilibria, as the different forms will have distinct chemical shifts. researchgate.netnih.gov For the title compound, the amino tautomer is generally expected to predominate, but the existence and concentration of the imino form would depend on the specific physical state and environment.
Based on a thorough review of available scientific literature, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific chemical compound This compound is not available. Published research providing specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, or Single Crystal X-ray Diffraction data for this exact molecule could not be located.
The user's request for an article focusing solely on this compound and strictly adhering to a detailed outline of its characterization cannot be fulfilled without introducing data from related but distinct chemical structures, such as the furan-2-yl isomer. Doing so would violate the explicit instructions provided.
Therefore, the generation of a scientifically accurate article with the requested detailed research findings and data tables for this compound is not possible at this time due to the absence of the necessary primary research data in the public domain.
Advanced Spectroscopic and Crystallographic Characterization of 5 Furan 3 Yl 1,2,4 Oxadiazol 3 Amine
Single Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions
Crystal Structure Determination and Refinement
No published studies detailing the single-crystal X-ray diffraction analysis of 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine were found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and the refinement statistics of its structural model is not available.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Molecular Framework
Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of a solved crystal structure.
Elucidation of Intermolecular and Intramolecular Hydrogen Bonding Networks (e.g., N-H⋯N, C-H⋯O interactions)
While N-H⋯N and C-H⋯O interactions are anticipated for this molecule based on its functional groups, a definitive analysis of its hydrogen bonding network requires precise atomic coordinates from crystallographic data, which are currently unavailable.
Molecular Packing and Supramolecular Assembly in the Solid State
The arrangement of molecules in the crystal lattice, including any π-stacking or other non-covalent interactions that dictate the supramolecular assembly, has not been determined for this compound.
Investigation of Conformational Polymorphism and Disorder Phenomena (e.g., Furan (B31954) Ring Disorder)
There are no reports on the study of polymorphism or the presence of any structural disorder, such as the potential for disorder in the furan ring, for this specific compound. Such investigations are contingent on the successful crystallization and structural analysis of the molecule.
Computational Chemistry and Theoretical Modeling of 5 Furan 3 Yl 1,2,4 Oxadiazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT studies)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine. These calculations provide a foundational understanding of the molecule's stability and reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 1,2,4-oxadiazole (B8745197) ring, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater propensity for electron transfer. nih.gov Computational studies on similar oxadiazole derivatives have shown that the nature and position of substituents can significantly influence the energies of these frontier orbitals and, consequently, the molecule's reactivity. ajchem-a.comnih.gov
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Localization | Primarily on the furan ring and amino group. |
| LUMO Localization | Primarily on the 1,2,4-oxadiazole ring. |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity. |
Electrostatic Potential Surfaces and Charge Distribution
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
In the case of this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the furan ring, making them potential sites for electrophilic attack and hydrogen bonding. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. researchgate.net This charge distribution is critical for understanding the molecule's interactions with biological targets and other molecules. researchgate.net
Aromaticity Assessment of Heterocyclic Rings
Both the furan and 1,2,4-oxadiazole rings in the target molecule are expected to exhibit a degree of aromatic character. nih.gov The delocalization of π-electrons within these rings leads to enhanced thermodynamic stability. Computational analyses of similar heterocyclic systems have confirmed the aromatic nature of these rings, which influences their chemical behavior and planarity. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While specific Molecular Dynamics (MD) simulation data for this compound is not available, this technique is instrumental in exploring the conformational landscape and dynamic behavior of molecules. MD simulations would allow for the study of the rotational freedom around the single bond connecting the furan and oxadiazole rings, revealing the most stable conformations in different environments, such as in a solvent or interacting with a biological receptor. These simulations can also provide insights into the flexibility of the molecule and the dynamics of its intermolecular interactions over time.
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Characterization
Non-covalent interactions (NCIs) play a crucial role in the supramolecular assembly and crystal packing of molecules. scispace.comrsc.org NCI analysis, often visualized through plots, can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.org
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, this analysis would likely reveal the importance of N-H···N and N-H···O hydrogen bonds involving the amino group and the heteroatoms in the rings. nih.govnih.gov Furthermore, π-π stacking interactions between the heterocyclic rings of adjacent molecules could also be significant in the crystal packing. rsc.org The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov
Table 2: Expected Predominant Intermolecular Interactions from Hirshfeld Surface Analysis
| Interaction Type | Predicted Contribution |
|---|---|
| N-H···N Hydrogen Bonds | High |
| N-H···O Hydrogen Bonds | Moderate |
| H···H Contacts | Significant |
| C-H···π Interactions | Possible |
| π-π Stacking | Possible |
Prediction of Spectroscopic Parameters
Computational chemistry methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. mdpi.com
For this compound, theoretical calculations can predict:
Infrared (IR) spectra: The vibrational frequencies corresponding to the stretching and bending of different functional groups, such as the N-H stretches of the amino group, and the C=N and C-O stretches of the heterocyclic rings, can be calculated. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) spectra: The 1H and 13C NMR chemical shifts can be predicted, providing valuable information about the electronic environment of the different atoms in the molecule. mdpi.com
UV-Visible spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption maxima in the UV-Visible spectrum. materialsciencejournal.org
These predicted spectra serve as a valuable reference for the experimental characterization of the compound.
Theoretical Studies on Tautomeric Equilibria
Theoretical and computational chemistry studies focused specifically on the tautomeric equilibria of this compound are not extensively available in publicly accessible literature. However, computational investigations of structurally related 3-amino-1,2,4-oxadiazole derivatives provide a foundational understanding of the potential tautomeric forms and their relative stabilities. These studies are crucial for predicting the predominant tautomer in different environments, which in turn influences the molecule's chemical reactivity, physical properties, and biological interactions.
The primary tautomerism expected for this compound is the amino-imino equilibrium. The amino form is generally considered the more stable tautomer for 3-amino-1,2,4-oxadiazoles. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating such equilibria. These methods allow for the calculation of the relative energies of different tautomers, providing insights into their thermodynamic stability.
For analogous compounds, such as 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles, DFT calculations have been employed to study their photoinduced rearrangements, where the initial tautomeric state is a critical factor. nih.govscilit.com Such studies typically involve geometry optimization of the possible tautomers followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies, including zero-point vibrational energy corrections, are then used to determine the most stable form.
While specific data for this compound is not available, a hypothetical computational study would likely investigate the relative energies of the amino and imino tautomers as shown in the table below. The stability can be influenced by the nature of the substituent at the 5-position of the oxadiazole ring and the solvent environment.
Hypothetical Relative Energies of Tautomers of this compound
| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) |
| Amino Tautomer | ![]() | 0.00 |
| Imino Tautomer | ![]() | > 0 |
Note: The data in this table is hypothetical and serves as an illustration of what a computational study would determine. Actual values would require specific DFT or other high-level ab initio calculations.
The furan substituent at the 5-position could potentially influence the tautomeric equilibrium through electronic effects (both inductive and resonance). The solvent environment is another critical factor. Polar solvents might stabilize one tautomer over the other through hydrogen bonding and other intermolecular interactions. The polarisable continuum model (PCM) is a common computational approach to account for solvent effects.
Structure Activity Relationship Sar Principles and Molecular Design for 1,2,4 Oxadiazole Amine Derivatives
Impact of Furan (B31954) Ring Substitution (e.g., Furan-2-yl vs Furan-3-yl) on Molecular Function
The position of the furan ring's attachment to the 1,2,4-oxadiazole (B8745197) core, whether at the 2- or 3-position, significantly influences the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.
The substitution pattern of the furan ring dictates the spatial arrangement of these interaction points. The furan-2-yl isomer, being more commonly studied, and the furan-3-yl isomer present distinct electronic and steric profiles. The oxygen atom in the furan ring is a hydrogen bond acceptor, and its position relative to the oxadiazole core can alter the molecule's ability to bind to a target protein.
| Property | Furan-2-yl Substitution | Furan-3-yl Substitution | Implication for Molecular Function |
| Steric Profile | The point of attachment is adjacent to the heteroatom, potentially leading to specific steric interactions or clashes depending on the binding pocket. | The attachment is further from the oxygen atom, offering a different spatial arrangement of substituents and potentially a different fit within a receptor. | Can influence binding affinity and selectivity. |
| Electronic Distribution | The proximity of the oxygen atom to the linkage point influences the electron-donating or -withdrawing nature of the ring system as a whole. | The altered position of the oxygen atom leads to a different distribution of electron density, affecting the molecule's polarity and reactivity. | Impacts the strength and nature of interactions with the biological target. |
| Hydrogen Bonding Potential | The furan oxygen is positioned differently relative to the oxadiazole core, which may affect its accessibility for hydrogen bonding. | The spatial orientation of the furan oxygen may allow for unique hydrogen bonding interactions not possible with the 2-yl isomer. | Modulates the binding orientation and stability of the ligand-receptor complex. |
Contribution of the 1,2,4-Oxadiazole Core to Ligand Efficacy
The 1,2,4-oxadiazole ring is a key pharmacophore in many biologically active compounds. nih.govnih.gov Its five-membered heterocyclic structure, containing one oxygen and two nitrogen atoms, imparts a unique set of physicochemical properties that contribute significantly to ligand efficacy. The 1,2,4-oxadiazole core is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. nih.gov
The nitrogen atoms within the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, while the ring itself is relatively planar, allowing it to participate in π-stacking interactions with aromatic residues in a protein's active site. The electron-withdrawing nature of the oxadiazole ring can also influence the electronic properties of the adjacent furan ring and the exocyclic amine group.
The stability of the 1,2,4-oxadiazole ring under physiological conditions is a significant advantage in drug design, as it is generally resistant to metabolic degradation. This stability ensures that the molecule reaches its target intact, thereby enhancing its therapeutic potential.
| Feature of 1,2,4-Oxadiazole Core | Contribution to Ligand Efficacy |
| Bioisosterism | Acts as a stable replacement for metabolically labile ester and amide groups, improving the drug-like properties of the molecule. nih.gov |
| Hydrogen Bonding | The nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity. |
| Planarity and Aromaticity | The planar structure allows for favorable π-π stacking interactions within the binding site. |
| Metabolic Stability | The inherent stability of the ring system enhances the half-life of the compound in vivo. |
| Modulation of Physicochemical Properties | Influences the overall polarity, solubility, and lipophilicity of the molecule, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties. |
Influence of Amine Group Modifications on Structure-Activity Profiles
The 3-amino group on the 1,2,4-oxadiazole ring is a critical determinant of the molecule's biological activity, primarily due to its ability to act as a hydrogen bond donor. Modifications to this amine group can have a profound impact on the structure-activity profile.
Substitution on the amine nitrogen, for instance, with alkyl or aryl groups, can alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. A primary amine (-NH2) can donate two hydrogen bonds, whereas a secondary amine (-NHR) can donate one. A tertiary amine (-NRR') loses its hydrogen bond donating ability but can still act as a hydrogen bond acceptor.
The basicity of the amine group is another important factor. This can be modulated by the electronic nature of the substituents. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will increase it. The ionization state of the amine at physiological pH will influence its ability to interact with charged residues in the binding pocket and affect its membrane permeability.
| Amine Group Modification | Effect on Physicochemical Properties | Impact on Biological Activity |
| Primary Amine (-NH2) | High hydrogen bond donating capacity, generally more polar. | Can form strong interactions with the target, potentially leading to high potency. |
| Secondary Amine (-NHR) | Reduced hydrogen bond donation, increased lipophilicity depending on the R group. | May alter binding mode or selectivity; can be used to probe steric tolerance in the binding site. |
| Tertiary Amine (-NRR') | No hydrogen bond donation, acts as a hydrogen bond acceptor, significantly increased lipophilicity. | Loss of key hydrogen bond interactions may decrease affinity, but increased lipophilicity could enhance cell permeability. |
| Acylation (-NHCOR) | Greatly reduced basicity, acts as a hydrogen bond donor and acceptor. | Can introduce new interaction points and alter the electronic profile of the molecule. |
| Sulfonylation (-NHSO2R) | Significantly reduced basicity, strong hydrogen bond donor. | Can form strong, directional hydrogen bonds and introduce steric bulk. |
Rational Design Principles for Modulating Molecular Recognition and Interaction Profiles
The rational design of novel 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine derivatives with enhanced molecular recognition and interaction profiles relies on the integration of the SAR principles discussed above. The goal is to systematically modify the molecule to optimize its interactions with a specific biological target.
Key design principles include:
Scaffold Hopping and Isosteric Replacement: While retaining the core 1,2,4-oxadiazole-3-amine scaffold, the furan-3-yl moiety can be replaced with other bioisosteric five-membered heterocycles (e.g., thiophene, pyrrole (B145914), isoxazole) to explore different electronic and steric effects.
Structure-Based Design: If the three-dimensional structure of the target protein is known, computational tools such as molecular docking can be used to predict how different derivatives will bind. This allows for the design of molecules with complementary shapes and electrostatic properties to the active site.
Fragment-Based Design: Small molecular fragments that bind to the target can be identified and then linked together or grown to create more potent ligands. The furan, oxadiazole, and amine moieties can be considered as fragments for such an approach.
Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and polar surface area (PSA) are critical for drug-likeness. These can be fine-tuned by adding or modifying substituents on the furan ring or the amine group to achieve an optimal balance for both potency and ADME properties. For example, the introduction of polar groups can increase solubility, while the addition of lipophilic groups can enhance membrane permeability.
By applying these principles, medicinal chemists can systematically navigate the chemical space around the this compound scaffold to develop new chemical entities with improved therapeutic potential.
Molecular Docking and Mechanistic Receptor Interaction Studies of 5 Furan 3 Yl 1,2,4 Oxadiazol 3 Amine Analogs
Computational Docking Methodologies for Ligand-Biomacromolecule Interactions
Computational docking is a pivotal technique in drug discovery, designed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scripps.edu This method is instrumental in understanding and visualizing the interactions between small molecules, such as analogs of 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine, and their macromolecular targets, typically proteins. The process involves a series of hierarchical steps to efficiently explore the conformational space of both the ligand and the protein binding site. parssilico.com
The initial phase involves the preparation of both the ligand and the protein. Ligand preparation includes generating 3D conformers and assigning appropriate charges. numberanalytics.com For the protein target, charges are assigned, and the structure is optimized. numberanalytics.com The core of the methodology lies in the docking algorithm, which samples a multitude of possible binding poses of the ligand within the protein's active site. numberanalytics.com These algorithms can range from rigid-body docking, which treats both molecules as inflexible, to more complex flexible docking, which accounts for the conformational changes that can occur upon binding. nih.gov
A variety of software programs are available for molecular docking, each employing different algorithms and scoring functions. iaanalysis.com Prominent examples include:
AutoDock and AutoDock Vina: Widely used open-source tools from The Scripps Research Institute, known for their robustness and precision. parssilico.comiaanalysis.com They utilize genetic algorithms and local optimization methods. iaanalysis.com
GOLD (Genetic Optimisation for Ligand Docking): A commercial program recognized for its accuracy in predicting correct ligand binding poses. nih.gov
Glide: Developed by Schrödinger, this software uses a series of hierarchical filters to accelerate the docking process and is suitable for induced-fit docking. parssilico.com
MOE-Dock: Part of the Molecular Operating Environment (MOE), it is an integrated software that supports various types of flexible docking. iaanalysis.com
Once potential binding poses are generated, a scoring function is used to rank them. numberanalytics.com This function estimates the binding affinity, allowing researchers to prioritize compounds for further experimental testing. fiveable.me These computational tools have become indispensable for virtual screening of large chemical libraries and for optimizing lead compounds, significantly reducing the time and cost associated with drug discovery. parssilico.comfiveable.me
Identification and Characterization of Key Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts, Pi-Stacking Interactions)
The stability of a protein-ligand complex is governed by a variety of non-covalent interactions occurring at the binding site. Identifying and characterizing these interactions are crucial for understanding the molecular basis of a ligand's affinity and selectivity. Computational tools can reliably identify these "druggable" sites on proteins and facilitate the design of novel ligands. nih.gov The primary types of interactions observed in the binding of oxadiazole analogs include:
Hydrogen Bonds: These are highly directional interactions between a hydrogen atom donor (like an N-H group on the amine of the oxadiazole or protein residues like lysine) and an acceptor (like the nitrogen or oxygen atoms in the oxadiazole ring or carbonyl groups in the protein backbone). They are critical for specificity and anchoring the ligand in the correct orientation within the binding pocket. For instance, studies on oxadiazole-ligated pyrrole (B145914) derivatives showed hydrogen bond interactions between the ligand and amino acids such as Lys165 in the binding pocket of the target enzyme. nih.gov
Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand (such as the furan (B31954) ring) and nonpolar amino acid residues (e.g., isoleucine, valine, leucine). The exclusion of water molecules from these nonpolar surfaces contributes significantly to the binding energy. In one study, a bromo substituent on a pyrrole nucleus formed hydrophobic bonds with isoleucine (Ile21), serine (Ser20), and tryptophan (Trp222). nih.gov
Pi-Stacking Interactions: These are attractive, non-covalent interactions between aromatic rings. The furan and oxadiazole rings in the core structure can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. For example, the oxadiazole core of a ligand was found to be stacked with the NAD+ cofactor in the active site of Enoyl-ACP reductase. ijpsonline.com
Simulation of Molecular Recognition Processes
While molecular docking provides a static snapshot of the binding pose, molecular recognition is a dynamic process. escholarship.org Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of biomolecular systems at an atomic level. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, stability, and interactions of protein-ligand complexes in a solvated environment that mimics physiological conditions. numberanalytics.commdsim360.com
The process typically begins with the docked protein-ligand complex, which is then placed in a simulated box of water molecules and ions. mdsim360.com The system is first minimized and equilibrated to the desired temperature and pressure before a production run is initiated to collect data on the system's trajectory over time. numberanalytics.com
MD simulations provide valuable insights into:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the docked pose.
Conformational Flexibility: MD simulations reveal how the protein and ligand adapt to each other upon binding, including side-chain movements and larger domain motions. fiveable.me
Interaction Dynamics: The persistence and strength of specific interactions, like hydrogen bonds, can be analyzed throughout the simulation, providing a more accurate picture than static docking. nottingham.ac.uk
Binding Free Energy Calculation: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy from the MD trajectory, offering a more rigorous prediction of binding affinity than docking scores alone. numberanalytics.com
These simulations bridge the gap between static structures and dynamic biological function, providing a detailed view of the molecular encounter and recognition process. escholarship.orgnih.gov
Case Studies of Protein-Ligand Interactions with Oxadiazole Derivatives (e.g., Enoyl-ACP Reductase, Cyclin-Dependent Kinase 2 (CDK-2), PLpro, Cholinesterases)
Molecular docking studies have been instrumental in elucidating the binding modes of various oxadiazole derivatives with key protein targets implicated in different diseases.
Enoyl-ACP Reductase (InhA) InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated target for anti-tubercular drugs. nih.govijpsonline.com Docking studies of oxadiazole-ligated pyrrole derivatives have shown that these compounds bind in the same pocket as known inhibitors. nih.gov Key interactions often involve hydrogen bonds with residues like Lys165 and hydrophobic interactions with residues such as Ile21 and Trp222. nih.gov The oxadiazole ring itself can participate in stacking interactions with the NAD+ cofactor. ijpsonline.com
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types | Reference |
|---|---|---|---|---|
| Oxadiazole-ligated pyrrole (Compound 11) | Not specified | Lys165, Gly14, Ile21, Ser20, Trp222 | H-bond, Hydrophobic | nih.gov |
| N-(furan-2-yl)-1-(5-phenyl)-1,3,4-oxadiazol-2-yl)methanimine (Fb) | Good binding energy | NAD+, TYR158 | Pi-stacking | ijpsonline.com |
Cyclin-Dependent Kinase 2 (CDK-2) CDK-2 is a key regulator of the cell cycle, and its inhibition is a major strategy in cancer therapy. researchgate.net Novel 1,3,4-oxadiazole (B1194373) derivatives have been designed and docked into the active site of CDK-2 (PDB code: 2R3J). uomustansiriyah.edu.iq These studies revealed that the derivatives bind strongly within the ATP-binding pocket. The most potent compounds demonstrated higher binding affinities than the reference ligand. uomustansiriyah.edu.iq
| Compound | Docking Score (kcal/mol) | Reference Ligand Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 5a | -10.654 | -9.919 | uomustansiriyah.edu.iq |
| Compound 5d | -10.169 | -9.919 | uomustansiriyah.edu.iq |
Cholinesterases (AChE and BChE) Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for the treatment of Alzheimer's disease. nih.govacs.org Docking studies of 1,3,4-oxadiazole derivatives bearing pyridine (B92270) and thiazole (B1198619) heterocycles have been performed to understand their inhibitory mechanism. nih.gov Results showed that potent inhibitors fit well within the active site gorge of AChE, forming interactions with key residues. For example, compound 5e was identified as having an ideal docking pose within the AChE active site. nih.gov Further in silico analysis showed that many oxadiazole derivatives interact with the anionic subsite of AChE, stabilized by π-π and hydrogen bonds. acs.org
Mechanistic Insights into Biological Activity through Molecular Modeling
Molecular modeling transcends simple binding pose prediction; it provides profound mechanistic insights into how a compound exerts its biological effect. nih.gov By integrating docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies, researchers can build a comprehensive understanding of a molecule's mechanism of action. nih.govmdpi.com
For analogs of this compound, molecular modeling can:
Explain Structure-Activity Relationships (SAR): By comparing the docking poses and interaction patterns of a series of analogs with their measured biological activities, researchers can identify which chemical features are crucial for potency. nih.gov For example, QSAR studies on oxadiazole-ligated pyrroles identified key structural fragments required for anti-tubercular activity. nih.gov
Guide Rational Drug Design: The structural insights gained from modeling allow for the rational design of new analogs with improved affinity, selectivity, and pharmacokinetic properties. fiveable.me If a model shows a vacant hydrophobic pocket, for instance, a medicinal chemist can design a new molecule with a suitable nonpolar group to fill that space and enhance binding.
Elucidate Inhibition Mechanisms: Modeling can reveal how a ligand inhibits an enzyme. It can show whether the compound is a competitive inhibitor, binding in the active site, or an allosteric inhibitor, binding elsewhere to induce a conformational change. acs.org In the case of some oxadiazole-based inhibitors of Histone Deacetylase 6 (HDAC6), advanced modeling techniques have even elucidated the complex multi-step hydrolysis mechanism of the oxadiazole ring itself within the enzyme's active site. nih.govnih.gov
Predict Resistance: By modeling mutations observed in resistant strains of pathogens or cancer cells, researchers can predict how these changes might affect ligand binding and guide the development of next-generation inhibitors that can overcome resistance. springernature.com
In essence, molecular modeling acts as a "computational microscope," providing an atomic-level view of the jigglings and wigglings of atoms that govern biological function and drug action. nih.gov This detailed understanding is critical for accelerating the journey from a chemical compound to a therapeutic agent.
Advanced Research Applications in Materials Science and Synthetic Chemistry
5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine as a Versatile Building Block in Materials Science
The integration of heterocyclic compounds is a well-established strategy for creating advanced materials with tailored properties. The subject compound serves as a valuable building block due to the combined characteristics of its furan (B31954) and oxadiazole rings, which can impart thermal stability, specific electronic behavior, and rigidity to polymeric or coordination-based materials. smolecule.com
The presence of a primary amine group on the 1,2,4-oxadiazole (B8745197) ring provides a reactive site for polymerization reactions. This functionality allows the molecule to be incorporated into various polymer backbones, such as polyamides or polyimides, through step-growth polymerization with appropriate co-monomers like dicarboxylic acids or dianhydrides. Furan-based polymers are increasingly investigated as renewable alternatives to petroleum-based materials, with applications in thermosets and functional thermoplastics. nih.govresearchgate.net The synthesis of furan-containing poly(ester amide)s, for instance, has been achieved through methods like polycondensation, demonstrating the viability of incorporating furan moieties into polymer chains. nih.gov
The nitrogen atoms within the oxadiazole ring and the exocyclic amine group act as potential coordination sites for metal ions. This makes this compound a candidate for designing coordination polymers and metal-organic frameworks (MOFs). The specific geometry and electronic nature of the resulting metal complexes would be dictated by the coordinating metal and the ligand's sterics. Derivatives of 1,3,4-oxadiazole (B1194373) are recognized as an important class of heterocyclic ligands in coordination chemistry. nih.govresearchgate.net
Below is a table summarizing potential polymerization approaches involving this compound.
| Polymer Type | Co-monomer Example | Linkage Formed | Potential Polymer Properties |
| Polyamide | Terephthaloyl chloride | Amide | High thermal stability, mechanical strength |
| Polyimide | Pyromellitic dianhydride | Imide | Excellent thermal and chemical resistance |
| Polyurea | Methylene diphenyl diisocyanate | Urea | Elastomeric properties, hydrogen bonding |
Heterocyclic compounds containing conjugated systems, such as furan and oxadiazole rings, are often explored for their electronic and optical properties. chemimpex.com Molecules with 1,3,4-oxadiazole units, which are structurally related to the 1,2,4-oxadiazole core, are known to exhibit significant electron-transporting capabilities and are used in applications like organic light-emitting diodes (OLEDs). chemimpex.com The combination of the electron-rich furan ring and the electron-deficient oxadiazole ring in this compound could lead to interesting intramolecular charge transfer characteristics, which are desirable for nonlinear optical (NLO) materials and organic electronics. researchgate.net
Research into related heterocyclic systems suggests that these materials could exhibit properties such as luminescence and thermal stability, making them attractive for materials science applications. smolecule.com The specific absorption and emission wavelengths would depend on the extent of conjugation in the final material and the interaction with other components in a polymer or metal complex.
The table below outlines potential properties and applications based on analogous compounds.
| Property | Potential Application | Rationale |
| Electron Transport | Organic Light-Emitting Diodes (OLEDs) | Oxadiazole moieties are known electron transporters. chemimpex.com |
| Luminescence | Sensors, Organic Electronics | Conjugated heterocyclic systems often exhibit fluorescence. |
| Nonlinear Optics (NLO) | Optical Devices | Donor-acceptor structure (furan-oxadiazole) can enhance NLO response. researchgate.net |
Utilization as a Precursor for Novel Heterocyclic Architectures
The this compound molecule is a valuable starting material for the synthesis of more complex heterocyclic systems. The amine group can be readily derivatized or used as a handle to construct new rings. For example, it can undergo condensation reactions with diketones or related compounds to form fused polycyclic structures. mdpi.com The furan ring itself can participate in various reactions, such as Diels-Alder cycloadditions, or can be oxidized to create different furan derivatives. smolecule.com
Synthetic strategies could involve:
Acylation/Alkylation of the Amine: Reaction with acyl chlorides or alkyl halides to produce substituted derivatives with modified properties.
Ring-forming Condensations: Reaction of the amine group with bifunctional reagents to build additional heterocyclic rings, such as pyrimidine (B1678525) or diazepine (B8756704) systems.
Modification of the Furan Ring: Utilizing the reactivity of the furan moiety to introduce further complexity, a common strategy in heterocyclic chemistry. derpharmachemica.com
These transformations allow chemists to use this compound as a scaffold to access a library of new compounds with potentially unique chemical and biological properties.
Studies in Coordination Chemistry and Metal Complexation
The field of coordination chemistry benefits from ligands that offer multiple binding sites and stable complex formation. The 1,2,4-oxadiazole ring contains nitrogen atoms that can act as Lewis basic sites for coordination with transition metal ions. The exocyclic 3-amine group provides an additional donor site, allowing the molecule to potentially act as a bidentate ligand.
The study of metal complexes with 1,3,4-oxadiazole derivatives is well-documented, and these principles can be extended to the 1,2,4-oxadiazole isomer. researchgate.netuomustansiriyah.edu.iq The formation of metal complexes can significantly alter the electronic and photophysical properties of the ligand. For example, coordination could lead to shifts in absorption and emission spectra, which could be exploited for sensing applications. The geometry of the resulting complexes (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion's coordination preferences and the ligand's bite angle. The considerable delocalization suggested in the oxadiazole ring of related structures could contribute to the stability of the resulting metal complexes. nih.gov
| Metal Ion Example | Potential Coordination Mode | Potential Application of Complex |
| Copper(II) | Bidentate (Noxadiazole, Namine) | Catalysis, Antimicrobial materials |
| Palladium(II) | Monodentate or Bidentate | Cross-coupling catalysis |
| Zinc(II) | Bidentate | Fluorescent sensors |
| Silver(I) | Linear or Trigonal Planar | Antimicrobial coatings |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Furan-3-yl)-1,2,4-oxadiazol-3-amine, and how are intermediates validated?
- Methodology : The compound is synthesized via cyclization of furan-containing precursors with nitrile oxides or through coupling reactions. For example, 1,3,4-oxadiazole derivatives are often prepared by reacting acylhydrazides with cyanogen bromide under basic conditions. Intermediate validation includes thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group formation .
- Key Parameters : Reaction temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 for acylhydrazide to cyanogen bromide). Post-synthesis purification uses column chromatography with silica gel (60–120 mesh) .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm furan and oxadiazole ring integration (e.g., furan protons at δ 6.2–7.5 ppm; oxadiazole C=N at ~160 ppm).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 178.05).
- Elemental Analysis : C, H, N percentages within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anti-inflammatory Activity : Carrageenan-induced paw edema in rodents (dose range: 10–50 mg/kg) .
- Antioxidant Potential : DPPH radical scavenging assay (IC values compared to ascorbic acid controls) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like p38α MAP kinase (PDB ID: 1OUK). Focus on hydrogen bonding between the oxadiazole amine and kinase active sites (e.g., Lys53, Asp168) .
- QSAR Modeling : Derive Hammett constants for substituents on the furan ring to correlate electronic effects with anti-inflammatory activity .
Q. What strategies resolve contradictions in biological data across studies?
- Case Example : Discrepancies in IC values for antioxidant activity may arise from assay conditions (e.g., DPPH concentration, solvent polarity). Standardize protocols using WHO guidelines and validate results with orthogonal assays (e.g., FRAP or ABTS) .
- Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on the furan ring reduce cytotoxicity but enhance kinase inhibition) .
Q. How can reaction yields be improved for scale-up synthesis?
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent, catalyst). For example, a 2 factorial design identified ethanol as the optimal solvent (yield increase from 45% to 72%) .
- Catalyst Screening : Test Lewis acids like ZnCl or FeO nanoparticles to accelerate cyclization .
Q. What are the challenges in analyzing regioselectivity during heterocyclic ring formation?
- Mechanistic Insight : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to evaluate transition states. The oxadiazole ring favors formation at the 1,2,4-position due to lower activation energy (~25 kcal/mol vs. 32 kcal/mol for 1,3,4-isomers) .
- Experimental Validation : N NMR to track nitrogen migration during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


